molecular formula C21H29NO4S B12780370 (R)-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid CAS No. 84040-56-2

(R)-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid

Cat. No.: B12780370
CAS No.: 84040-56-2
M. Wt: 391.5 g/mol
InChI Key: BCZCFHAXZSPKAV-LJQANCHMSA-N
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Description

®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a hydroxycyclohexyl group, a thiazolidinyl ring, and a benzoic acid moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiazolidinyl intermediate through a cyclization reaction involving a thioamide and an α-halo ketone. The hydroxycyclohexyl group can be introduced via a Grignard reaction, followed by oxidation to form the desired alcohol. The final step involves coupling the thiazolidinyl intermediate with the hydroxycyclohexyl derivative under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The thiazolidinyl ring can be reduced to a thiazolidine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The thiazolidinyl ring can form hydrogen bonds with biological molecules, influencing their function. The benzoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxycyclohexyl phenyl ketone
  • Ethyl 2-(1-Hydroxycyclohexyl)acetate

Uniqueness

®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid is unique due to its combination of a hydroxycyclohexyl group, a thiazolidinyl ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84040-56-2

Molecular Formula

C21H29NO4S

Molecular Weight

391.5 g/mol

IUPAC Name

4-[3-[(2R)-3-[2-(1-hydroxycyclohexyl)ethyl]-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid

InChI

InChI=1S/C21H29NO4S/c23-18-15-27-19(22(18)14-13-21(26)11-2-1-3-12-21)6-4-5-16-7-9-17(10-8-16)20(24)25/h7-10,19,26H,1-6,11-15H2,(H,24,25)/t19-/m1/s1

InChI Key

BCZCFHAXZSPKAV-LJQANCHMSA-N

Isomeric SMILES

C1CCC(CC1)(CCN2[C@H](SCC2=O)CCCC3=CC=C(C=C3)C(=O)O)O

Canonical SMILES

C1CCC(CC1)(CCN2C(SCC2=O)CCCC3=CC=C(C=C3)C(=O)O)O

Origin of Product

United States

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